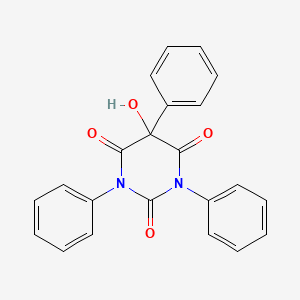
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- is a complex organic compound that belongs to the class of pyrimidinetriones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- typically involves multi-step organic reactions. One common method might include the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of hydroxylated or aminated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: A simpler analog without the hydroxy and triphenyl groups.
5-Hydroxy-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar structure but lacks the triphenyl groups.
1,3,5-Triphenyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar but without the hydroxy group.
Uniqueness
The presence of the hydroxy and triphenyl groups in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity, distinguishing it from its simpler analogs.
特性
CAS番号 |
103929-61-9 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
5-hydroxy-1,3,5-triphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H16N2O4/c25-19-22(28,16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15,28H |
InChIキー |
AAQUSUQNRQDBRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
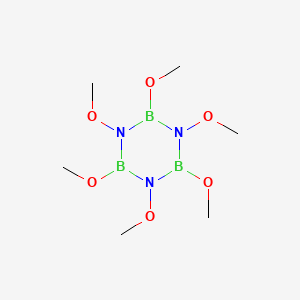
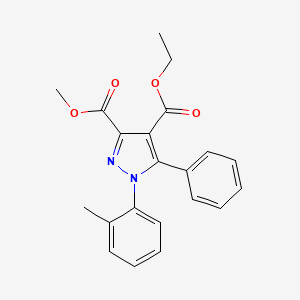
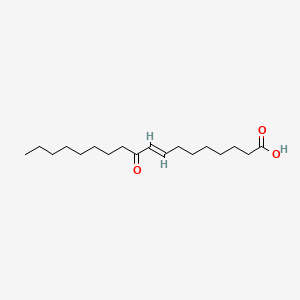
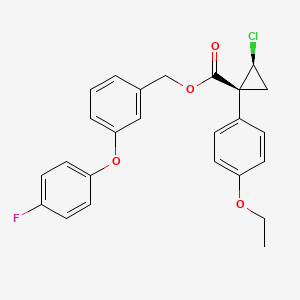
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
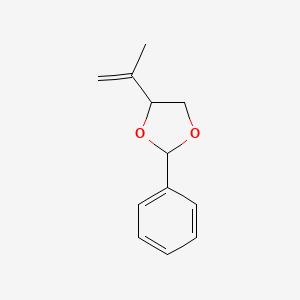
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
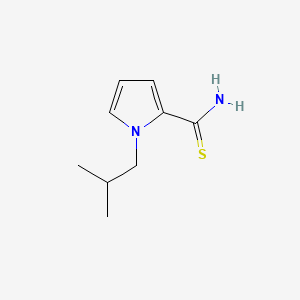
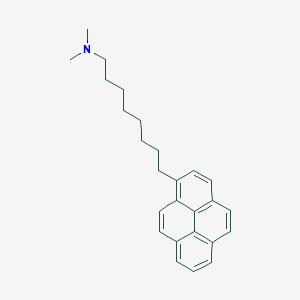
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
